N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
Description
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Properties
IUPAC Name |
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,12-19-7-9-22-10-8-19)18-15(21)13-11-17-20-6-4-3-5-14(13)20/h3-6,11H,7-10,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSHZAHVKAOAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)NC(=O)C2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid (MsOH) under reflux conditions, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in various functionalized pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets and pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against specific enzymes.
Uniqueness
N-(2-methyl-1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of the morpholine and carboxamide groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
